molecular formula C9H12O3S B13077720 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B13077720
M. Wt: 200.26 g/mol
InChI Key: AHJPNFGVOYOLHN-UHFFFAOYSA-N
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Description

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid (CAS 1500826-48-1) is a high-purity chemical reagent for research and development applications. This compound features a molecular formula of C 7 H 8 O 3 S and a molecular weight of 172.20 g/mol . Compounds incorporating the thiophene scaffold and carboxylic acid functionality are of significant interest in medicinal chemistry for constructing structure-activity relationships (SAR) . The 2-methylpropanoic acid (isobutyric acid) moiety is a privileged structure in bioactive molecules, found in various established therapeutics and experimental compounds. For instance, similar structures are investigated as selective agonists for serotonin receptors or synthesized as metabolites of pharmaceutical drugs like fenofibrate . This structural feature is also explored in the development of novel anti-inflammatory agents and inhibitors for various disease targets . Furthermore, such functional groups are valuable in chemical biology for the design and synthesis of advanced tools, such as CID-cleavable cross-linkers for mass spectrometry-based proteomics studies . Researchers can leverage this reagent as a key synthetic intermediate for the late-stage functionalization and diversification of compound libraries, potentially leading to new drug candidates or chemical probes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not suitable for human or veterinary use.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(5-methoxythiophen-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H12O3S/c1-9(2,8(10)11)6-4-5-7(12-3)13-6/h4-5H,1-3H3,(H,10,11)

InChI Key

AHJPNFGVOYOLHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid typically involves the functionalization of thiophene rings. One common method includes the reaction of 5-methoxythiophene with a suitable alkylating agent under controlled conditions to introduce the 2-methylpropanoic acid moiety. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Bezafibrate and Fenofibrate Metabolites

  • Bezafibrate: A hypolipidemic agent with the structure 2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid. The 2-methylpropanoic acid moiety is retained, but the aromatic system is a phenoxy group substituted with a chlorobenzamide. This modification confers cholesterol-lowering activity by modulating peroxisome proliferator-activated receptors (PPARs). In contrast, the methoxythiophene group in 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid may alter receptor specificity or metabolic pathways .
  • Fenofibrate Metabolite: 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid shares the 2-methylpropanoic acid core but incorporates a chlorophenyl-hydroxymethylphenoxy group. This metabolite retains lipid-lowering efficacy, suggesting that substitutions on the aromatic ring critically influence pharmacological activity .

Phenoxyaromatic Acid Analogues

Compounds such as 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) () feature a phenoxy backbone with amide-linked substituents. These analogues are designed as radiotherapy sensitizers, where the 2-methylpropanoic acid group enhances solubility, while the methoxyphenylamide group facilitates DNA interaction. The thiophene ring in the target compound may offer superior electron-rich properties for redox-mediated mechanisms .

Polymerization and Material Science Analogues

DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic Acid)

Used in reversible addition-fragmentation chain-transfer (RAFT) polymerization, DDMAT incorporates a dodecylthio group, enabling controlled polymer growth. While both DDMAT and the target compound share the 2-methylpropanoic acid core, the thiophene-methoxy group in the latter may introduce steric hindrance or alter solubility in polymerization systems .

Thiophene- and Sulfur-Containing Analogues

3-Acetylthio-2-methylpropanoic Acid

This compound replaces the methoxythiophene with an acetylthio group. The thioester linkage increases reactivity in nucleophilic environments, making it useful in prodrug design. The methoxythiophene group in the target compound likely provides greater stability under physiological conditions .

2-(5-Fluoropyridin-2-yl)-2-methylpropanoic Acid

Substituting thiophene with a fluoropyridine ring alters electronic properties (e.g., reduced aromaticity, increased polarity). Such changes could impact bioavailability or target engagement in medicinal chemistry applications .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Notable Properties Reference
This compound C₁₀H₁₂O₃S 5-Methoxythiophene, 2-methylpropanoic acid Drug design, polymerization High lipophilicity, steric bulk
Bezafibrate C₁₉H₂₀ClNO₄ Phenoxy, chlorobenzamide Hypolipidemic agent PPAR-α activation
DDMAT C₁₇H₃₂O₂S₃ Dodecylthio, RAFT agent Controlled polymerization Chain-transfer agent
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid C₉H₁₀FNO₂ Fluoropyridine Medicinal chemistry Polar, hydrogen-bonding capacity
Fenofibrate Metabolite (Compound 4) C₁₇H₁₇ClO₅ Chlorophenyl-hydroxymethylphenoxy Lipid metabolism Hydroxyl group for phase II metabolism

Key Research Findings

  • Synthetic Flexibility: The 2-methylpropanoic acid core is amenable to diverse substitutions, enabling tailored physicochemical properties (e.g., solubility, metabolic stability) .
  • Material Science Utility: The steric bulk of 2-methylpropanoic acid derivatives improves control in RAFT polymerization, as demonstrated by DDMAT .

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